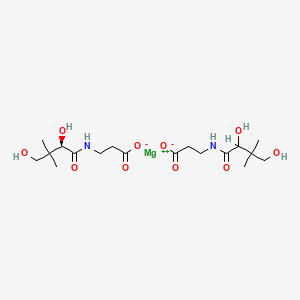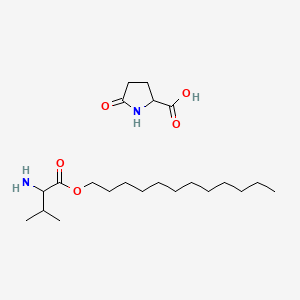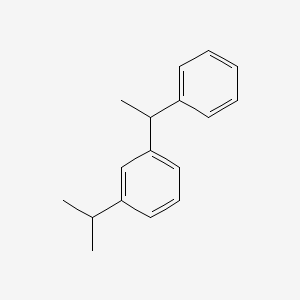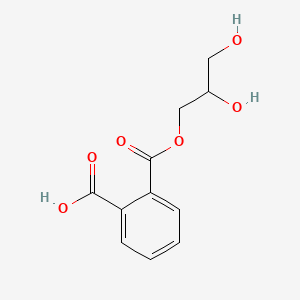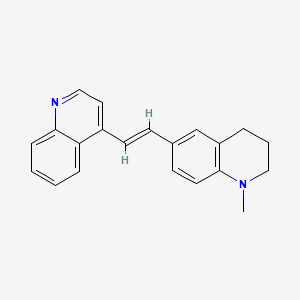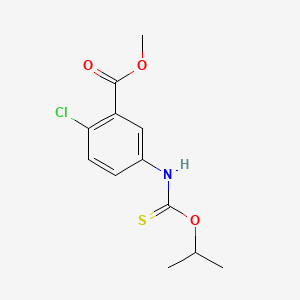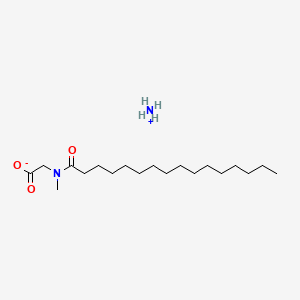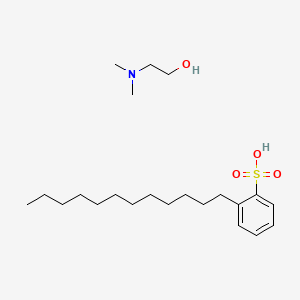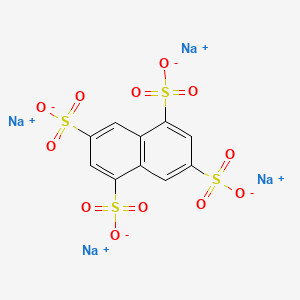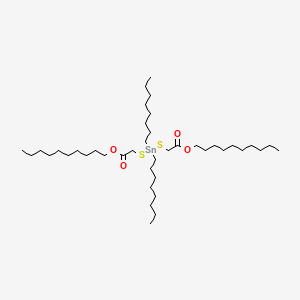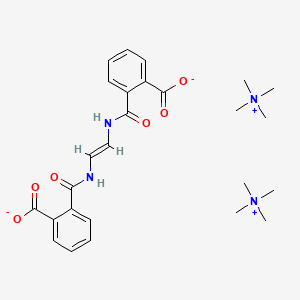
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (2-(9-decenyloxy)-2-methoxyethyl)-: is an organic compound with a complex structure that includes a benzene ring substituted with a 2-(9-decenyloxy)-2-methoxyethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- typically involves the nucleophilic substitution reaction of a benzene derivative with a 2-(9-decenyloxy)-2-methoxyethyl halide. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- undergoes various types of chemical reactions including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the saturation of the double bond in the decenyloxy group.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, where substituents such as nitro groups can be introduced using reagents like nitric acid and sulfuric acid
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Nitrobenzene derivatives
Scientific Research Applications
Chemistry: In chemistry, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is used as a precursor for the synthesis of more complex organic molecules.
Biology: In biological research, this compound can be used to study the effects of benzene derivatives on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the mechanisms of action of similar compounds .
Medicine: Its structure can be modified to create compounds with therapeutic properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the manufacture of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound’s benzene ring can participate in π-π interactions with aromatic amino acids in proteins, while the decenyloxy and methoxyethyl groups can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- Benzene, (2-(9-decenyloxy)-2-hydroxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-ethoxyethyl)-
- Benzene, (2-(9-decenyloxy)-2-propoxyethyl)-
Comparison: Compared to its similar compounds, Benzene, (2-(9-decenyloxy)-2-methoxyethyl)- is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can increase the compound’s solubility in organic solvents and enhance its ability to participate in hydrogen bonding .
Properties
CAS No. |
72939-48-1 |
|---|---|
Molecular Formula |
C19H30O2 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
[(2S)-2-dec-9-enoxy-2-methoxyethyl]benzene |
InChI |
InChI=1S/C19H30O2/c1-3-4-5-6-7-8-9-13-16-21-19(20-2)17-18-14-11-10-12-15-18/h3,10-12,14-15,19H,1,4-9,13,16-17H2,2H3/t19-/m0/s1 |
InChI Key |
KRHLOVNIMQCDSG-IBGZPJMESA-N |
Isomeric SMILES |
CO[C@H](CC1=CC=CC=C1)OCCCCCCCCC=C |
Canonical SMILES |
COC(CC1=CC=CC=C1)OCCCCCCCCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


